molecular formula C10H17F3N2O2 B2713936 Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1415564-92-9

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate

Cat. No. B2713936
CAS RN: 1415564-92-9
M. Wt: 254.253
InChI Key: IPHNMAXBROYLSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1415564-92-9 . It has a molecular weight of 254.25 . The IUPAC name for this compound is tert-butyl 4-(trifluoromethyl)-1-piperazinecarboxylate .


Synthesis Analysis

A facile way to introduce CF3 groups on a large variety of secondary amines has been developed . This method was demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. These include FT-IR, NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016). Another study reported the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).

  • Molecular Architecture and Interaction Analysis : Investigations into the molecular structure reveal different shapes and intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, which contribute to the compound's stability and potential reactivity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Certain derivatives of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate exhibit moderate antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Kulkarni et al., 2016).

Chemical Properties and Applications

  • Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its corrosion inhibition properties, particularly for protecting carbon steel in corrosive environments. This suggests its utility in industrial applications related to corrosion prevention (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

  • Chiral Deprotonation and Synthesis : The compound has been used in chiral deprotonation processes, which are significant in the synthesis of various medicinally relevant molecules (McDermott, Campbell, & Ertan, 2008).

  • Development of tert-Butylating Reagents : Research includes the development of new tert-butylating reagents, emphasizing the versatility of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate in synthetic chemistry (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).

  • Use in Organic Synthesis : The compound and its derivatives serve as key intermediates in the synthesis of various biologically active compounds, highlighting its importance in organic chemistry and drug development (Wang, Wang, Tang, & Xu, 2015).

properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNMAXBROYLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate

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